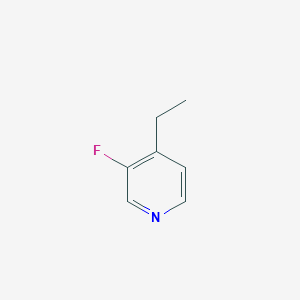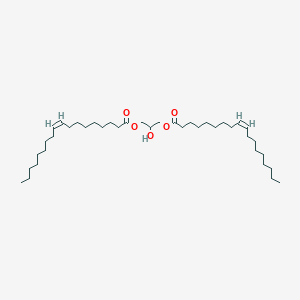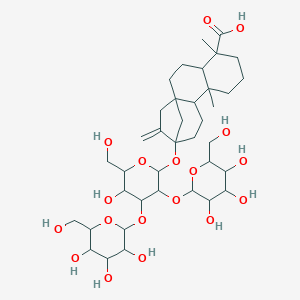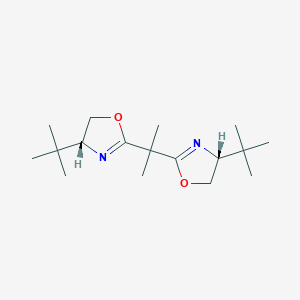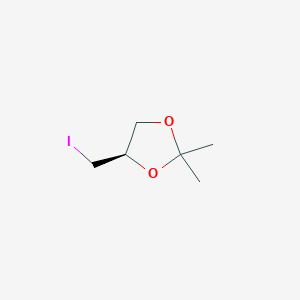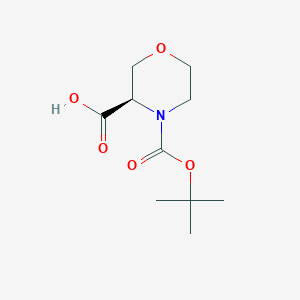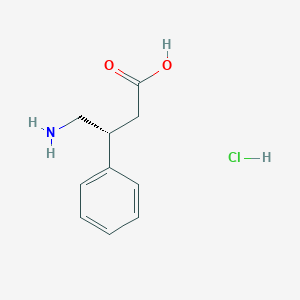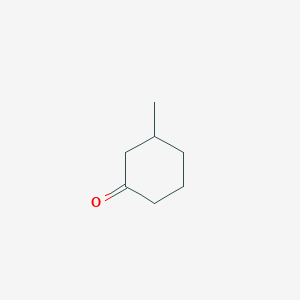![molecular formula C8H6N2O B152410 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde CAS No. 130473-26-6](/img/structure/B152410.png)
1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde is a chemical compound with the empirical formula C8H6N2O . It is a solid substance and is used by researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde includes a pyrrolopyridine core, which is a fused ring system combining a pyrrole ring and a pyridine ring . The compound interacts with tubulin by forming hydrogen bonds with colchicine sites Thrα179 and Asnβ349 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde include its empirical formula (C8H6N2O), molecular weight (146.15), and its form as a solid . It also conforms well to the Lipinski’s rule of five .Applications De Recherche Scientifique
Anticancer Activities
1H-Pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors . Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
Inhibition of Tubulin Polymerization
These compounds potently inhibited tubulin polymerization at certain concentrations . Immunostaining assays revealed that these compounds remarkably disrupted tubulin microtubule dynamics .
Induction of Cell Cycle Arrest and Apoptosis
Cell cycle studies and cell apoptosis analyses demonstrated that these compounds at certain concentrations significantly caused G2/M phase cell cycle arrest and apoptosis .
Inhibition of Mitotic Kinase Monopolar Spindle 1 (MPS1)
1H-Pyrrolo[3,2-c]pyridine inhibitors of MPS1 have been designed . MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
Compounds containing the pyrrolo[3,4-c]pyridine scaffold may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
Inhibition of Carbonic Anhydrase IX (CAIX)
It has been surmised on the basis of SAR studies that the compounds containing polar moieties on the phenyl ring are ideal for excellent inhibitory action against CAIX .
Mécanisme D'action
Target of Action
The primary target of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde inhibits this process, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the FGFR, the compound disrupts these processes, particularly in cancer cells where the FGFR pathway is often overactive .
Pharmacokinetics
It is known that the compound has a molecular weight of 14615 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These effects are likely due to the compound’s inhibition of the FGFR signaling pathway .
Action Environment
The action of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde can be influenced by various environmental factors. For instance, the compound is stored at 2-8°C in an inert atmosphere , suggesting that it may be sensitive to temperature and oxygen levels.
Safety and Hazards
The safety information available indicates that 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-7-3-6-1-2-9-8(6)4-10-7/h1-5,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTJIHCOCNIHLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(C=C21)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562536 |
Source


|
| Record name | 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130473-26-6 |
Source


|
| Record name | 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)


